molecular formula C9H10INO4S B3287521 Methyl 3-iodo-5-(methylsulfonamido)benzoate CAS No. 847157-47-5

Methyl 3-iodo-5-(methylsulfonamido)benzoate

Cat. No. B3287521
CAS RN: 847157-47-5
M. Wt: 355.15 g/mol
InChI Key: NSWNALIXBBPUSC-UHFFFAOYSA-N
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Description

  • Storage : Sealed in a dry environment at room temperature .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-iodobenzoic acid with methylsulfonamide. The iodine atom is substituted by the methylsulfonamido group, resulting in the formation of Methyl 3-iodo-5-(methylsulfonamido)benzoate .


Molecular Structure Analysis


Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 3-iodo-5-(methylsulfonamido)benzoate plays a role in the synthesis of various chemical compounds. One such example is its involvement in the creation of photochromic ruthenium sulfoxide complexes, where it contributes to the isomerization processes and influences the electronic properties of these complexes (McClure, Abrams, & Rack, 2010).

Catalytic Applications

  • In the field of catalysis, this compound has been used in the synthesis of new arylcarboranes, which are precursors for oligomers. It demonstrates the versatility of this compound in facilitating complex chemical reactions and serving as a starting material for advanced synthesis (Förster, Bertran, Teixidor, & Viňas, 1999).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of this compound have been explored for their potential antiarrhythmic activity. Studies have shown that certain 4-[(methylsulfonyl)amino]benzamides and sulfonamides exhibit potent Class III antiarrhythmic activity, suggesting the utility of this compound derivatives in this area (Ellingboe et al., 1992).

Chemical Process Optimization

  • This compound has also been involved in process optimization studies, such as the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate. Such studies aim to improve the efficiency and yield of chemical processes, indicating the practical applications of this compound in industrial chemistry (Xu, Guo, Li, & Liu, 2018).

Electronic and Optical Properties

  • Research into the electronic and optical properties of compounds related to this compound has been conducted. For instance, studies on the electronic structure and biological activities of certain derivatives have provided insights into their molecular properties and potential applications in materials science (Vetrivelan, 2019)

Safety and Hazards

The compound is classified as a Warning substance. It may cause skin and eye irritation. Handle with care and use appropriate protective measures .

properties

IUPAC Name

methyl 3-iodo-5-(methanesulfonamido)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO4S/c1-15-9(12)6-3-7(10)5-8(4-6)11-16(2,13)14/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWNALIXBBPUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)I)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50827522
Record name Methyl 3-iodo-5-[(methanesulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50827522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

847157-47-5
Record name Methyl 3-iodo-5-[(methanesulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50827522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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